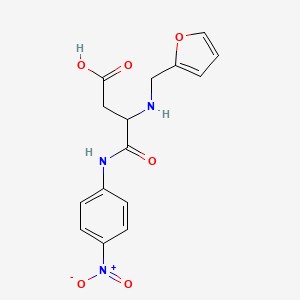
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. It is a small molecule inhibitor of a protein called PARP14, which plays a crucial role in several cellular processes such as DNA repair, inflammation, and cell survival.
Aplicaciones Científicas De Investigación
Nonaqueous Capillary Electrophoresis
In the realm of analytical chemistry, this compound has been involved in the development of a nonaqueous capillary electrophoretic separation method. Ye et al. (2012) worked on separating imatinib mesylate and related substances, including 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide. This research has implications for quality control in pharmaceuticals (Ye et al., 2012).
Synthesis, Characterization, and Bioactivity of Novel Benzamides
Khatiwora et al. (2013) explored the synthesis and bioactivity of novel benzamides, including variants of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide. Their research focused on creating metal complexes with antibacterial properties, highlighting the potential medical applications of these compounds (Khatiwora et al., 2013).
Synthesis and Antimicrobial Studies of Pyridine Derivatives
Another study by Patel and Agravat (2009) also involved the synthesis of pyridine derivatives, demonstrating the compound's role in creating products with significant antibacterial activity (Patel & Agravat, 2009).
Synthesis and Antimicrobial Activity of Triazine Derivatives
Desai et al. (2016) synthesized triazine derivatives, including 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamides, and evaluated their antimicrobial efficacy. This research adds to the understanding of the compound's utility in developing new antimicrobial agents (Desai et al., 2016).
Antipsychotic Agent Development
Norman et al. (1996) included this compound in their research on developing potential antipsychotic agents. They synthesized heterocyclic analogues and evaluated their efficacy, highlighting another significant application in the field of neuropharmacology (Norman et al., 1996).
Serotonin 4 Receptor Agonist
Sonda et al. (2003) synthesized benzamide derivatives, including variants of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide, as potential serotonin 4 receptor agonists. This research is significant in the development of drugs affecting gastrointestinal motility (Sonda et al., 2003).
Propiedades
IUPAC Name |
4-chloro-3-piperidin-1-ylsulfonyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-15-7-6-13(17(22)20-14-5-4-8-19-12-14)11-16(15)25(23,24)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDDMSGVUVDFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2461721.png)
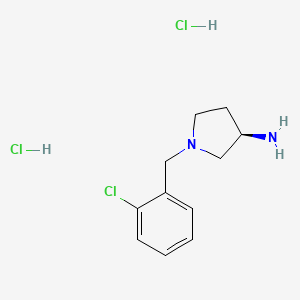
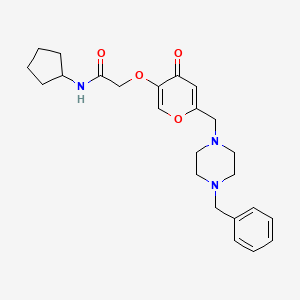
![2-(2-Ethoxyethyl)-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461725.png)
![6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2461728.png)
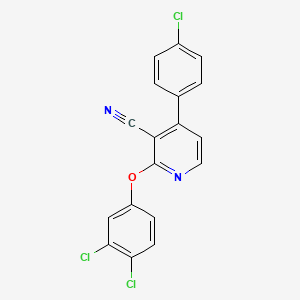
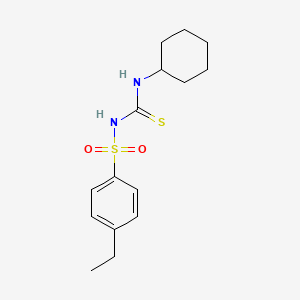
![Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate hydrochloride](/img/structure/B2461731.png)
![N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B2461736.png)

![1-[1-(Oxan-4-yl)azetidin-3-yl]-3-phenylurea](/img/structure/B2461738.png)
![(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2461741.png)
